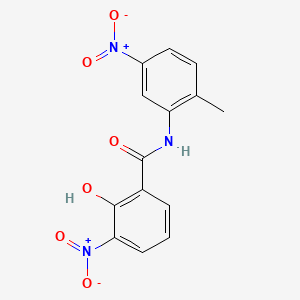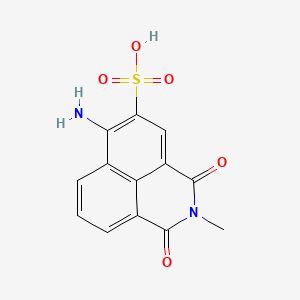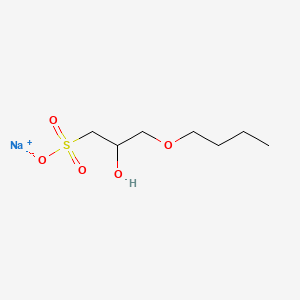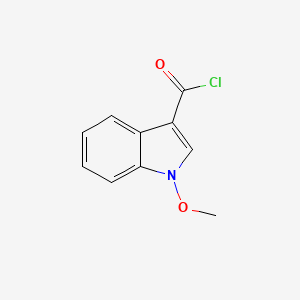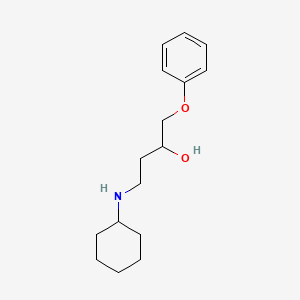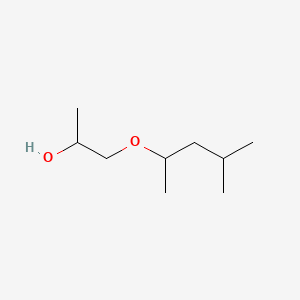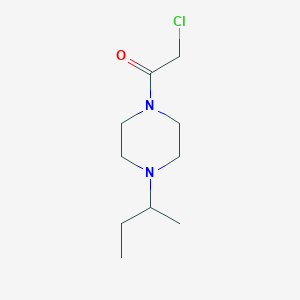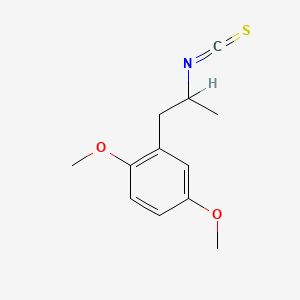
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with two methoxy groups (-OCH3) and a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene can be achieved through several methods:
From Amines and Phenyl Isothiocyanate: One efficient method involves the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent.
From Amines and Thiophosgene: Another method involves the reaction of amines with thiophosgene.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. The replacement reaction of phenyl isothiocyanate with amines is preferred due to its low toxicity, safety, and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield thiourea derivatives.
Aplicaciones Científicas De Investigación
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anti-malarial activity, where it targets cysteine proteases in the malaria parasite .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Eugenol Isothiocyanate: Similar in structure, with an isothiocyanate group attached to a methoxy-substituted benzene ring.
Cinnamaldehyde Isothiocyanate: Another related compound with an isothiocyanate group attached to a cinnamaldehyde structure.
Uniqueness
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a propyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
35424-99-8 |
|---|---|
Fórmula molecular |
C12H15NO2S |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-(2-isothiocyanatopropyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H15NO2S/c1-9(13-8-16)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6H2,1-3H3 |
Clave InChI |
QKRWCVGUTUWPOC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CC(=C1)OC)OC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


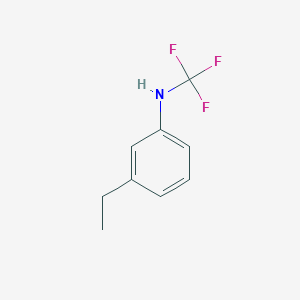

![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
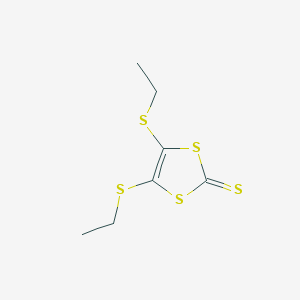

![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
